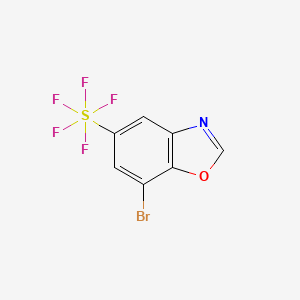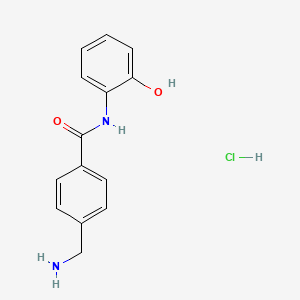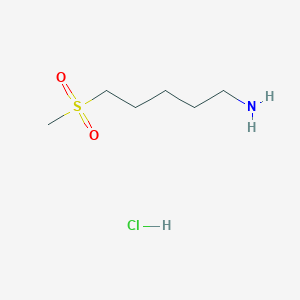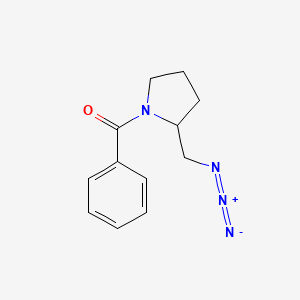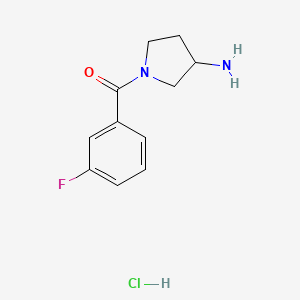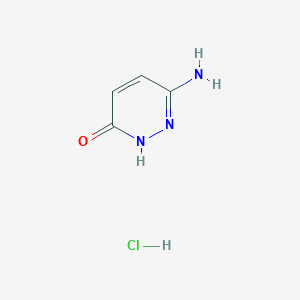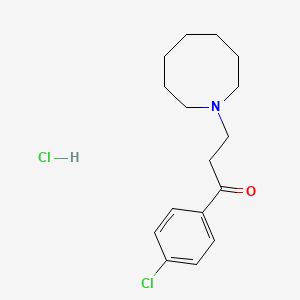
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene
Vue d'ensemble
Description
“1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C10H12BrFO . It has a molecular weight of 247.11 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and 2-methylpropoxy groups . The exact positions of these substituents on the benzene ring can influence the compound’s chemical properties and reactivity.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures related to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, such as those carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, have been synthesized and demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity in most cases was found to be superior to that of reference drugs, indicating the potential for developing new antimicrobial agents based on this structural framework (Liaras et al., 2011).
Radiopharmaceutical Synthesis
The synthesis of radiolabeled compounds, including those structurally related to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, for potential use in medical imaging has been explored. For example, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, demonstrating the feasibility of using such compounds as bifunctional labeling agents in the development of new radiopharmaceuticals (Namolingam et al., 2001).
Organometallic Synthesis
The utility of compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which shares a similar substitution pattern with 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, in organometallic chemistry has been demonstrated. These compounds serve as versatile starting materials for the synthesis of organometallic intermediates, which can then be employed in various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Copolymerization Applications
Research has also explored the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, including those similar to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene. These compounds have been copolymerized with styrene, and the resulting copolymers were characterized to understand their composition, structure, and thermal properties, indicating potential applications in materials science (Hussain et al., 2019).
Propriétés
IUPAC Name |
1-bromo-3-fluoro-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBKWNHHSDINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
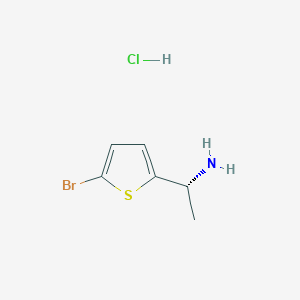
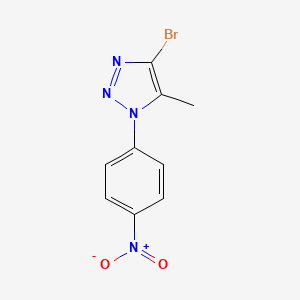

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
